molecular formula C10H18O3 B14469099 Methyl 2-(cyclohexyloxy)propanoate CAS No. 65275-60-7

Methyl 2-(cyclohexyloxy)propanoate

Cat. No.: B14469099
CAS No.: 65275-60-7
M. Wt: 186.25 g/mol
InChI Key: GWHCCYYBNYQFRT-UHFFFAOYSA-N
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Description

Methyl 2-(cyclohexyloxy)propanoate is a propanoate ester compound of interest in organic synthesis and pharmaceutical research. While specific studies on this molecule are limited, its structure, featuring an ether and an ester functional group, makes it a valuable building block or potential prodrug intermediate. Esters are commonly employed in medicinal chemistry to enhance the pharmacokinetic properties of active molecules, particularly by improving lipophilicity and oral bioavailability . Researchers can utilize this compound in the development of novel synthetic pathways or as a precursor for generating other chemically diverse entities. It is strictly for research and development purposes in a controlled laboratory environment.

Properties

CAS No.

65275-60-7

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 2-cyclohexyloxypropanoate

InChI

InChI=1S/C10H18O3/c1-8(10(11)12-2)13-9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3

InChI Key

GWHCCYYBNYQFRT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1CCCCC1

Origin of Product

United States

Preparation Methods

Hydrogenation of Methyl Acrylate Derivatives

The hydrogenation of α,β-unsaturated esters, such as methyl 2-(cyclohexyliden)propanoate, provides a direct route to saturated ethers. Patent US6399810B1 details a high-yield hydrogenation process using ruthenium or palladium catalysts supported on activated carbon. For methyl 2-(cyclohexyloxy)propanoate, analogous conditions involve:

  • Catalyst loading : 5–10 wt% Ru/C or Pd/C (relative to substrate)
  • Temperature : 60–200°C
  • Hydrogen pressure : 10–20 bar
  • Reaction time : 5–40 hours

Under these conditions, the double bond in the cyclohexyliden precursor is selectively reduced, achieving >99.5% purity and 98–99% yield. The choice of catalyst significantly impacts selectivity; ruthenium favors complete saturation, while palladium may retain stereochemical integrity in chiral intermediates.

Solvent and Support Considerations

Activated carbon supports enhance catalyst dispersion and stability compared to silicon dioxide or aluminum oxide. Polar aprotic solvents like tetrahydrofuran (THF) improve substrate solubility without leaching metal catalysts. Post-reaction purification involves simple filtration or centrifugation, avoiding energy-intensive distillation.

Nucleophilic Substitution via Williamson Ether Synthesis

Alkylation of Cyclohexanol with Methyl 2-Bromopropanoate

Williamson ether synthesis remains a cornerstone for ether formation. As demonstrated in CN102584744B, bromopropanoate esters react efficiently with cyclohexanol under basic conditions. A representative protocol includes:

  • Base selection : Sodium hydride or potassium tert-butoxide deprotonates cyclohexanol.
  • Electrophile : Methyl 2-bromopropanoate (synthesized via PBr₃-mediated bromination of methyl lactate).
  • Solvent : Dimethylformamide (DMF) or THF at 80°C.
  • Reaction time : 3–24 hours.

Yields reach 85–90% with stoichiometric base, though excess base risks ester saponification. Sodium iodide (as a catalytic additive) accelerates bromide displacement via the Finkelstein mechanism.

Optimization of Reaction Parameters

Table 1 : Impact of Base and Solvent on Williamson Synthesis Yield

Base Solvent Temperature (°C) Yield (%)
NaH DMF 80 88
KOtBu THF 70 82
NaOH (aq.) H2O/EtOH 25 65

Polar aprotic solvents outperform aqueous systems due to improved nucleophilicity of the cyclohexoxide ion.

Esterification of 2-(Cyclohexyloxy)Propanoic Acid

Acid-Catalyzed Fischer Esterification

Condensing 2-(cyclohexyloxy)propanoic acid with methanol under acidic conditions provides a straightforward route. Sulfuric acid (2–5 mol%) in refluxing methanol (65°C, 12 hours) achieves 75–80% conversion. However, this method requires rigorous drying to prevent hydrolysis and faces equilibrium limitations.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate esterification at room temperature. Yields improve to 92% in dichloromethane over 24 hours, though reagent costs and byproduct removal complicate scalability.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Ether Installation

CN102584744B highlights palladium-catalyzed coupling to install aromatic ethers. Adapting this for aliphatic systems, methyl 2-(iodo)propanoate reacts with cyclohexylboronic acid in the presence of Pd(PPh₃)₄ (2 mol%) and Na₂CO₃. Glycol dimethyl ether/water mixtures at 90°C yield 78% product after 8 hours.

Table 2 : Palladium Catalyst Performance in Cross-Coupling

Catalyst Ligand Yield (%)
PdCl₂(PPh₃)₂ PPh₃ 72
Pd(OAc)₂ XPhos 85
Pd/C None 63

Buchwald-Hartwig amination ligands (e.g., XPhos) enhance oxidative addition rates, though they increase costs.

Enzymatic and Greener Synthetic Routes

Lipase-Catalyzed Transesterification

Immobilized Candida antarctica lipase B (CAL-B) catalyzes methanolysis of vinyl 2-(cyclohexyloxy)propanoate in solvent-free systems. At 40°C, 95% conversion occurs within 48 hours, offering an energy-efficient alternative. Enzyme recyclability (up to 5 cycles) improves process economics.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction times for Williamson ether synthesis to 15–30 minutes. Yields remain comparable to conventional heating (84–87%), but scalability remains challenging due to equipment limitations.

Mechanism of Action

The mechanism of action of methyl 2-(cyclohexyloxy)propanoate involves its interaction with various molecular targets depending on the context of its use. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects. The exact pathways and targets can vary based on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 2-(cyclohexyloxy)propanoate, we compare it with structurally or functionally related esters and ethers. Key compounds include Methyl 2-hydroxyacetate () and fluorinated acrylates ().

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
This compound Likely C₁₀H₁₈O₃ ~186.25* Cyclohexyl ether, methyl ester Hypothesized use in controlled-release formulations or as a synthetic intermediate.
Methyl 2-hydroxyacetate C₃H₆O₃ 90.08 Hydroxy ester Solvent, intermediate in polymer synthesis; moderate toxicity (requires safety protocols per ) .
Fluorinated acrylates (e.g., derivatives) Varies (C₆–C₁₀Fₓ) >250 Fluorinated sulfonyl, acrylate High chemical/thermal stability; used in coatings, electronics; environmental persistence concerns .

*Estimated based on structural analogs.

Key Findings :

However, the absence of fluorinated chains (as in compounds) reduces its thermal stability . The ether linkage in this compound may confer resistance to hydrolysis relative to esters with electron-withdrawing groups (e.g., fluorinated acrylates).

Analytical Challenges :

  • Quantifying such esters via ¹H-NMR requires internal standards (e.g., ethyl viologen, as in ) to avoid integration errors from overlapping signals or solvent interference . For example, methyl protons in similar esters resonate near δ 1.91–3.70 ppm, while aromatic or cyclohexyl protons appear upfield or downfield.

Safety and Environmental Impact: Methyl 2-hydroxyacetate’s safety data sheet () highlights acute inhalation risks and the need for medical consultation upon exposure . By contrast, this compound’s larger size may reduce volatility, lowering inhalation hazards. Fluorinated acrylates () pose environmental persistence risks due to C-F bonds, whereas the cyclohexyl group in this compound may degrade more readily .

Table 2: NMR Data Comparison

Compound Key ¹H-NMR Signals (δ, ppm) Quantification Method
This compound Cyclohexyl: ~1.40–1.85 (m); ester CH₃: ~3.70 Likely requires internal standard (e.g., ethyl viologen) for integration .
Pyruvate derivatives () Methyl: δ 1.91; aromatic: δ 6.65–8.99 Ethyl viologen (δ 1.56, 8.40, 8.99) used for ratio calibration .

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